molecular formula C13H17NO8 B12062937 N-D-Glucopyranosyl-5-aminosalicylic acid

N-D-Glucopyranosyl-5-aminosalicylic acid

Cat. No.: B12062937
M. Wt: 315.28 g/mol
InChI Key: SJRWBGQWNUAGPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the reaction of 5-aminosalicylic acid with a glucopyranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Glucopyranosyl-5-aminosalicylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-Glucopyranosyl-5-aminosalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the synthesis of pro-inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

    5-Aminosalicylic acid: A well-known anti-inflammatory agent used in the treatment of inflammatory bowel diseases.

    N-Acetyl-5-aminosalicylic acid: A derivative with similar anti-inflammatory properties.

    N-Glucopyranosyl-4-aminosalicylic acid: A structural isomer with different biological activities.

Uniqueness: N-Glucopyranosyl-5-aminosalicylic acid is unique due to its specific glucopyranosyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRWBGQWNUAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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